molecular formula C8H6F3IOS B14767401 (3-Iodo-5-(trifluoromethoxy)phenyl)(methyl)sulfane

(3-Iodo-5-(trifluoromethoxy)phenyl)(methyl)sulfane

Cat. No.: B14767401
M. Wt: 334.10 g/mol
InChI Key: QCKCTXAYQDYCHO-UHFFFAOYSA-N
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Description

(3-Iodo-5-(trifluoromethoxy)phenyl)(methyl)sulfane is a chemical compound characterized by the presence of iodine, trifluoromethoxy, and methylsulfane groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include trifluoromethoxy precursors, iodine sources, and methylsulfane reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-5-(trifluoromethoxy)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-Iodo-5-(trifluoromethoxy)phenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of (3-Iodo-5-(trifluoromethoxy)phenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, while the iodine and methylsulfane groups contribute to its reactivity. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Iodo-5-(trifluoromethoxy)phenyl)(methyl)sulfane is unique due to the presence of the trifluoromethoxy group, which imparts increased stability and lipophilicity compared to similar compounds. This makes it particularly valuable in applications requiring enhanced chemical stability and biological activity .

Properties

Molecular Formula

C8H6F3IOS

Molecular Weight

334.10 g/mol

IUPAC Name

1-iodo-3-methylsulfanyl-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H6F3IOS/c1-14-7-3-5(12)2-6(4-7)13-8(9,10)11/h2-4H,1H3

InChI Key

QCKCTXAYQDYCHO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)OC(F)(F)F)I

Origin of Product

United States

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